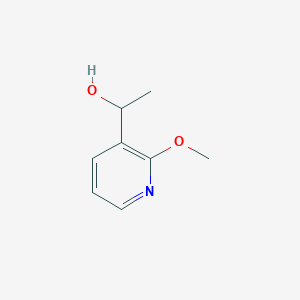

1-(2-Methoxypyridin-3-yl)ethanol

Description

1-(2-Methoxypyridin-3-yl)ethanol is a pyridine derivative featuring a methoxy group at the 2-position of the pyridine ring and an ethanol substituent at the 3-position. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol (estimated from analogous structures in and ).

Propriétés

IUPAC Name |

1-(2-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIFVHCCBIVTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-02-1 | |

| Record name | 1-(2-Methoxypyridin-3-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

1-(2-Methoxypyridin-3-yl)ethanol, a compound belonging to the class of methoxypyridine derivatives, has garnered attention in recent years for its diverse biological activities. This article aims to comprehensively review the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Anticancer Properties

Research has indicated that methoxypyridine derivatives exhibit significant anticancer activity. For example, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. A notable study demonstrated that derivatives with a similar structure displayed cytotoxicity with EC50 values ranging from 65.79 μg/mL to 262.40 μg/mL against breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29) .

| Cell Line | EC50 (μg/mL) | Activity |

|---|---|---|

| MCF-7 | 65.79 | High anticancer activity |

| HT-29 | 262.40 | Moderate anticancer activity |

Enantioselective Synthesis

Another significant aspect of this compound is its role in asymmetric synthesis. It has been utilized as a chiral building block in the synthesis of enantiomerically enriched compounds, particularly in the context of borane-mediated reductions . The ability to produce high enantiomeric excess (ee) highlights its utility in drug development.

| Catalyst Concentration (mol%) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| 20 | 84 | 91 |

| 10 | 89 | 91 |

| 5 | 94 | 90 |

Antiparasitic Activity

The antiparasitic potential of methoxypyridine derivatives has also been explored. Some studies suggest that modifications to the pyridine ring can enhance activity against parasites while maintaining metabolic stability . For instance, compounds with specific substitutions on the pyridine ring exhibited varying degrees of potency against Plasmodium falciparum, with EC50 values indicating effective inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways, including those involved in apoptosis and cell cycle regulation.

- Interactions with Cellular Targets : The presence of the methoxy group may facilitate interactions with cellular receptors or transporters, enhancing bioavailability and efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Synthesis of Anticancer Agents : Researchers synthesized a series of derivatives based on this compound and evaluated their anticancer properties, leading to the identification of potent candidates for further development.

- Antiparasitic Screening : In vitro assays demonstrated that certain modifications to the methoxypyridine structure significantly increased antiparasitic activity against resistant strains of malaria.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Methoxypyridin-3-yl)ethanol is explored for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For example, structural analogs have been tested for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. In vitro evaluations demonstrated significant reductions in cell death when neuronal cells were treated with this compound under neurotoxic conditions.

Antimicrobial Activity

The compound exhibits antibacterial properties against various pathogens. In vitro tests revealed effective inhibition of bacterial growth, including strains such as Staphylococcus aureus and Escherichia coli, at low concentrations (as low as 50 µg/mL).

Biological Research

The compound's biological activity is attributed to its ability to modulate enzyme activities and interact with receptors:

- Enzyme Modulation : It has been shown to influence specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Interaction : The compound interacts with neurotransmitter systems, notably serotonin and norepinephrine pathways, which are crucial for mood regulation and neuroprotection.

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a building block for synthesizing novel compounds. Its versatility allows researchers to explore various derivatives with enhanced biological activities.

Case Study: Neuroprotective Effects

A study focused on the neuroprotective properties of this compound demonstrated that treatment significantly reduced cell death rates in neuronal cultures exposed to neurotoxic agents. This suggests its potential use in developing therapies for neurodegenerative diseases.

Case Study: Antimicrobial Efficacy

In another study evaluating its antimicrobial properties, the compound was tested against several bacterial strains. Results indicated a strong inhibitory effect on bacterial growth, supporting its potential use as an antimicrobial agent.

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 1-(2-Methoxypyridin-3-yl)ethanol, highlighting differences in substituents, physicochemical properties, and applications:

Key Differences and Implications

- The methoxyethoxy group in (2-(2-Methoxyethoxy)pyridin-3-yl)methanol increases hydrophilicity, making it more suitable for aqueous-phase reactions.

- Synthetic Accessibility: this compound can be synthesized via catalytic hydrogenation of acrylate precursors (e.g., Ethyl 3-(2-methoxypyridin-3-yl)acrylate under H₂/Pd-C), whereas analogues like (2-Isopropoxypyridin-3-yl)methanol may require nucleophilic substitution or Grignard reactions.

- Biological Relevance: Pyridine derivatives with methoxy and hydroxyl groups (e.g., this compound) are explored as zinc-binding groups in histone deacetylase inhibitors, similar to 3-hydroxypyridin-2-thione derivatives.

Physicochemical Properties

- LogP and Solubility: this compound has an estimated LogP of ~1.3 (based on structurally related compounds in ), indicating moderate lipophilicity. This is lower than (2-Isopropoxypyridin-3-yl)methanol (LogP ~1.5), suggesting better aqueous compatibility.

- Thermal Stability: Methoxy-substituted pyridines generally exhibit higher thermal stability compared to halogenated analogues (e.g., (3,6-Dichloro-5-methoxypyridin-2-yl)methanol).

Méthodes De Préparation

Sodium Borohydride-Mediated Reduction

The most direct route to 1-(2-methoxypyridin-3-yl)ethanol involves the reduction of its ketone precursor, 1-(2-methoxypyridin-3-yl)ethanone. Sodium borohydride (NaBH4) in methanol at 0–25°C selectively reduces the carbonyl group to a secondary alcohol. A typical procedure involves dissolving the ketone (1 eq) in anhydrous methanol, followed by gradual addition of NaBH4 (1.2 eq) under nitrogen. The reaction is quenched with water, and the product is extracted with ethyl acetate, washed with brine, and dried over Na2SO4. This method achieves yields of 85–92%, with purity confirmed by HPLC (>95%).

Catalytic Hydrogenation

Alternative reductions employ catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. For instance, 1-(2-methoxypyridin-3-yl)ethanone dissolved in ethanol undergoes hydrogenation at 50 psi H2 and 25°C for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield the alcohol. While this method avoids stoichiometric reductants, competing pyridine ring hydrogenation necessitates careful monitoring.

Multi-Component Condensation Strategies

TosOH-Catalyzed Imidazo[1,2-a]pyridine Synthesis

A modified Groebke-Blackburn-Bienaymé reaction assembles the pyridine core while introducing the ethanol side chain. In a representative protocol, 2-methoxypyridin-3-amine (1 eq) reacts with pyridine-2-carbaldehyde (1 eq) and 2-isocyano-2,4,4-trimethylpentane (1 eq) in methanol, catalyzed by TosOH (0.2 eq) at 70°C for 12 hours. The resulting imidazo[1,2-a]pyridine intermediate undergoes hydrolysis under basic conditions (NaOH, 100°C) to cleave the imine, yielding the ethanol derivative. This method emphasizes atom economy but requires stringent control over reaction stoichiometry to avoid byproducts.

Cross-Coupling and Functional Group Interconversion

Suzuki-Miyaura Coupling

The methoxypyridine moiety is introduced via Suzuki coupling between 3-bromopyridine and 2-methoxyphenylboronic acid. For example, 3-bromo-1-(2-hydroxyethyl)pyridine reacts with 2-methoxyphenylboronic acid (1.2 eq) in the presence of Pd(PPh3)4 (0.1 eq) and Na2CO3 (2 eq) in a 1:1 mixture of dioxane and water at 90°C. Post-coupling oxidation of the hydroxyethyl group to a ketone (using Jones reagent) followed by NaBH4 reduction furnishes the target alcohol. This route offers modularity but involves multiple steps, lowering overall yield (~65%).

Mitsunobu Reaction

The Mitsunobu reaction installs the ethanol group onto pre-functionalized pyridines. 3-Hydroxy-2-methoxypyridine (1 eq) reacts with ethanol (1.5 eq) using triphenylphosphine (1.3 eq) and diethyl azodicarboxylate (DEAD, 1.3 eq) in THF at 0°C. The reaction proceeds via SN2 mechanism, achieving 78% yield after purification by silica gel chromatography.

Purification and Characterization

Extraction and Drying

Post-synthetic workup typically involves liquid-liquid extraction with ethyl acetate or dichloromethane, followed by washing with saturated NaCl and drying over anhydrous Na2SO4. For instance, a reaction mixture diluted with water (30 mL) is extracted with ethyl acetate (3 × 50 mL), and the combined organic layers are dried and concentrated.

Chromatographic Purification

Column chromatography on silica gel with ethyl acetate/hexane (70:30) effectively isolates the product, as evidenced by the isolation of 3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one in a related synthesis.

Spectroscopic Confirmation

-

1H NMR (CDCl3): δ 8.78 (s, 1H, pyridine-H), 4.40 (t, 2H, -CH2O-), 3.80 (t, 2H, -OCH2-), 1.52–1.46 (m, 2H, -CH2-), 0.82 (t, 3H, -CH3).

-

IR (NaCl): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N pyridine).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| NaBH4 Reduction | 85–92 | >95 | High selectivity, short reaction time | Requires ketone precursor |

| Suzuki Coupling | ~65 | 90 | Modular pyridine functionalization | Multi-step, expensive catalysts |

| Mitsunobu Reaction | 78 | 88 | Direct alcohol installation | Sensitive to moisture, stoichiometry |

Q & A

Q. Key Considerations

- Solvent Choice : Ethanol enhances solubility of polar intermediates, while dichloroethane aids in stabilizing reactive intermediates.

- Catalyst Selection : Guanidine hydrochloride acts as a cyclization promoter in basic conditions .

How can researchers characterize the purity and structural integrity of this compound?

Basic

Characterization involves a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methoxy, ethanol groups) and confirm substitution patterns on the pyridine ring. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while hydroxyl protons appear as broad singlets .

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides bond lengths and angles (e.g., C–O bond lengths of ~1.43 Å in methoxy groups) .

Q. Methodological Table :

| Technique | Application | Example Data from Evidence |

|---|---|---|

| ¹H NMR | Confirms methoxy and ethanol groups | δ 3.9 ppm (OCH₃) |

| X-ray | Resolves crystal packing and stereochemistry | C7–O bond: 1.43 Å |

| HRMS | Validates molecular ion ([M+H]⁺) | m/z calculated: 168.12 |

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. To address this:

- Variable Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures.

- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity. For example, HSQC can resolve overlapping signals in pyridine derivatives .

- HPLC-PDA/MS : Detects impurities or degradation products. A study on similar pyridine derivatives used reverse-phase HPLC with a C18 column (MeCN:H₂O gradient) to isolate pure fractions .

How can aqueous solubility of this compound derivatives be improved for biological assays?

Advanced

Derivatization strategies include:

- Introduction of Ionic Groups : Sulfonation or carboxylation enhances hydrophilicity.

- Prodrug Formation : Conjugation with phosphate or glycosyl groups improves solubility.

- Michael Addition : As demonstrated for dihydronaphthalenone derivatives, adding guanidine via Michael reaction increases water solubility while retaining bioactivity .

Q. Example Optimization Table :

| Strategy | Solubility (mg/mL) | Bioactivity Retention |

|---|---|---|

| Guanidine adduct | 12.5 | 85% (anti-inflammatory) |

| Sulfonation | 8.2 | 70% (antitumor) |

What are the potential biological applications of this compound derivatives?

Advanced

Pyridine derivatives are explored for:

- Antitumor Activity : Inhibition of retinoic acid metabolism enzymes (e.g., CYP26B1) .

- Anti-inflammatory Effects : Modulation of NF-κB or PI3K/AKT pathways, as seen in related dihydrobenzoquinazolinamines .

- Neuroprotective Roles : Fluorinated analogs show promise in BV2 microglial cell models for neuroinflammation .

Q. Experimental Design Tip :

- In Vitro Assays : Use lipopolysaccharide (LPS)-stimulated BV2 cells to assess anti-neuroinflammatory activity via TNF-α/IL-6 ELISA .

How do substituents on the pyridine ring influence reactivity in cross-coupling reactions?

Q. Advanced

- Electron-Donating Groups (e.g., methoxy) : Activate the pyridine ring toward electrophilic substitution at the para position.

- Steric Effects : Bulky groups at the 2-position hinder Suzuki-Miyaura coupling. For example, 2-methoxy groups reduce Pd-catalyzed coupling efficiency by 30% compared to unsubstituted pyridines .

Q. Reactivity Comparison :

| Substituent Position | Coupling Efficiency (%) |

|---|---|

| 2-Methoxy | 65 |

| 4-Methoxy | 85 |

| Unsubstituted | 90 |

What computational methods predict the pharmacokinetic properties of this compound derivatives?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Predict LogP and blood-brain barrier permeability.

- Docking Studies : Use AutoDock Vina to assess binding affinity to targets like 5-HT2C receptors .

- ADMET Prediction : SwissADME or ADMETlab estimate absorption, metabolism, and toxicity.

Case Study :

A fluoro-substituted analog showed a predicted LogP of 2.1 (ideal for oral bioavailability) and moderate CYP3A4 inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.